Methionine, N-((5-bromo-3-indolyl)oxalyl)-
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Overview
Description
Methionine, N-((5-bromo-3-indolyl)oxalyl)- is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a methionine moiety linked to a 5-bromo-3-indolyl group through an oxalyl linkage, making it a unique structure with potential biological significance.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methionine, N-((5-bromo-3-indolyl)oxalyl)- typically involves the following steps:
Formation of the Indole Derivative: The indole derivative can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Oxalylation: The brominated indole derivative is reacted with oxalyl chloride to form the oxalyl intermediate.
Coupling with Methionine: Finally, the oxalyl intermediate is coupled with methionine to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Methionine, N-((5-bromo-3-indolyl)oxalyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom on the indole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents under inert atmosphere.
Major Products Formed
Scientific Research Applications
Methionine, N-((5-bromo-3-indolyl)oxalyl)- has several scientific research applications:
Mechanism of Action
The mechanism of action of Methionine, N-((5-bromo-3-indolyl)oxalyl)- involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
5-Bromoindole: A simpler indole derivative with similar bromination but lacking the methionine and oxalyl groups.
Indole-3-acetic acid: A naturally occurring indole derivative with plant hormone activity.
5-Bromo-1-methoxyindole: Another brominated indole derivative with different substituents on the indole ring.
Uniqueness
Methionine, N-((5-bromo-3-indolyl)oxalyl)- is unique due to its combination of methionine, brominated indole, and oxalyl groups, which may confer distinct biological activities and chemical reactivity compared to other indole derivatives .
Properties
CAS No. |
117197-03-2 |
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Molecular Formula |
C15H15BrN2O4S |
Molecular Weight |
399.3 g/mol |
IUPAC Name |
(2S)-2-[[2-(5-bromo-1H-indol-3-yl)-2-oxoacetyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C15H15BrN2O4S/c1-23-5-4-12(15(21)22)18-14(20)13(19)10-7-17-11-3-2-8(16)6-9(10)11/h2-3,6-7,12,17H,4-5H2,1H3,(H,18,20)(H,21,22)/t12-/m0/s1 |
InChI Key |
KOXWAIATBMAGNN-LBPRGKRZSA-N |
Isomeric SMILES |
CSCC[C@@H](C(=O)O)NC(=O)C(=O)C1=CNC2=C1C=C(C=C2)Br |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)C(=O)C1=CNC2=C1C=C(C=C2)Br |
Origin of Product |
United States |
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